molecular formula C17H16O2 B12569719 Methyl 3-(4-benzylphenyl)prop-2-enoate CAS No. 193819-65-7

Methyl 3-(4-benzylphenyl)prop-2-enoate

Cat. No.: B12569719
CAS No.: 193819-65-7
M. Wt: 252.31 g/mol
InChI Key: WDDNRNBMSMSOBU-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a benzylphenyl substituent at the β-position of the propenoate backbone. The conjugated system formed by the α,β-unsaturated ester moiety is critical for its reactivity, enabling participation in Michael additions, Diels-Alder reactions, and other electrophilic processes. The 4-benzylphenyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallization behavior, and biological interactions.

Properties

CAS No.

193819-65-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 3-(4-benzylphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O2/c1-19-17(18)12-11-14-7-9-16(10-8-14)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

WDDNRNBMSMSOBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for preparing methyl 3-(4-benzylphenyl)prop-2-enoate involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

    Wittig Reaction: Another approach involves the Wittig reaction, where a phosphonium ylide reacts with benzylideneacetone to form the desired ester. This method requires the use of a strong base like sodium hydride and is carried out under an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-benzylphenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The major product of this reaction is the corresponding saturated ester.

    Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions. This leads to the formation of amides or ethers, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated esters.

    Substitution: Amides, ethers.

Scientific Research Applications

Chemistry: Methyl 3-(4-benzylphenyl)prop-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be employed in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be utilized as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-benzylphenyl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The compound can also interact with enzymes involved in oxidation and reduction reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between Methyl 3-(4-benzylphenyl)prop-2-enoate and related compounds:

Compound Name Substituent (R) Electronic Effects Key Functional Groups
This compound 4-Benzylphenyl Electron-donating (benzyl group) α,β-unsaturated ester
Methyl 3-(4-fluorophenyl)prop-2-enoate [6] 4-Fluorophenyl Electron-withdrawing (F) α,β-unsaturated ester, -F
Methyl 3-(4-bromophenyl)prop-2-enoate [7] 4-Bromophenyl Electron-withdrawing (Br) α,β-unsaturated ester, -Br
Methyl-3-(4-piperidinyl)prop-2-enoate [2] 4-Piperidinyl Electron-donating (amine) α,β-unsaturated ester, -N<sup></sup>

Key Observations :

  • Electronic Effects : The benzyl group in the target compound likely enhances electron density at the α,β-unsaturated site compared to fluorine or bromine substituents, which are electron-withdrawing. This could modulate reactivity in cycloaddition or nucleophilic addition reactions .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Hydrogen-bonding patterns (e.g., C=O∙∙∙H interactions) are critical in determining crystal structures. The benzylphenyl group’s bulkiness may lead to distinct packing modes compared to planar fluorophenyl or bromophenyl groups .
  • Melting Points/Solubility : Bromophenyl and fluorophenyl derivatives are expected to have higher melting points due to stronger halogen∙∙∙halogen or halogen∙∙∙π interactions compared to the benzylphenyl analog .

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